molecular formula C15H14ClN3O4S B193732 头孢克洛 CAS No. 53994-73-3

头孢克洛

货号 B193732
CAS 编号: 53994-73-3
分子量: 367.8 g/mol
InChI 键: QYIYFLOTGYLRGG-GPCCPHFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefaclor is a semisynthetic cephalosporin antibiotic for oral administration . It is chemically designated as 3-chloro-7-D-(2-phenylglycinamido)-3-cephem-4-carboxylic acid monohydrate . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 . It is used to treat many kinds of bacterial infections, such as bladder infection, ear infection, skin infection, or infection of the respiratory tract .


Synthesis Analysis

The synthesis technique of cefaclor involves employing 7-ACCA as a raw material, and the condensation of process acidylate, hydrolysis obtains the hydrochloride aqueous solution of cefaclor . In the enzymatic synthesis of cefaclor, 3-chloro-7-d-(2-phenylglycinamide)-3-cephem-4-carboxylic acid, from phenylglycine methyl ester and 7-aminodesacetoxymethyl-3-chlorocephalosporanic acid, the in situ product could influence both the overall conversion and hydrolysis of the ester .


Molecular Structure Analysis

Cefaclor has a molecular formula of C15H14ClN3O4S . Its average mass is 367.807 Da and its monoisotopic mass is 367.039368 Da . It has 3 defined stereocentres .


Chemical Reactions Analysis

Cefaclor, a second-generation semi-synthetic orally administered cephalosporin antibiotic, exhibits a broad antibacterial spectrum against various gram-positive and gram-negative bacteria .


Physical And Chemical Properties Analysis

Cefaclor has a molecular weight of 385.82 . The color of the drug powder in the dry powder state is white to off-white . After reconstitution, it turns to a red suspension .

科学研究应用

Urinary Tract Infections (UTIs)

Cefaclor has demonstrated efficacy in treating UTIs caused by susceptible bacteria. It is commonly prescribed for uncomplicated UTIs, including cystitis and pyelonephritis. The drug’s bactericidal action inhibits cell wall synthesis, leading to bacterial cell death .

Haemophilus influenzae Infections

Haemophilus influenzae, a common respiratory pathogen, can cause conditions like otitis media, sinusitis, and pneumonia. Cefaclor’s broad-spectrum activity makes it a valuable option for managing these infections. It inhibits bacterial cell wall synthesis, disrupting the integrity of the pathogen’s cell wall .

Effects on Bacterial Cell Wall Mucopeptide Synthesis

Cefaclor, like other cephalosporins, inhibits penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. By disrupting mucopeptide formation, Cefaclor weakens the bacterial cell wall, leading to cell lysis. This mechanism underpins its bactericidal activity against a wide range of pathogens .

Bioequivalence and Pharmacokinetics

Clinical trials have assessed the bioequivalence of different Cefaclor formulations. For instance, a study compared Cefaclor granules with a reference suspension. Both formulations were found to be bioequivalent, with similar safety profiles. Notably, food intake influenced the pharmacokinetic parameters of Cefaclor .

作用机制

Target of Action

Cefaclor, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefaclor exhibits its antibacterial activity by binding to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with the PBPs prevents the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, leading to cell wall biosynthesis inhibition . The resulting changes include cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefaclor is the synthesis of the bacterial cell wall. By inhibiting this pathway, Cefaclor prevents the bacteria from maintaining their structural integrity, leading to cell lysis and death . The downstream effects of this action include the eradication of bacterial infections, as the bacteria are unable to survive without a functional cell wall .

Result of Action

The molecular and cellular effects of Cefaclor’s action primarily involve the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis . This disruption effectively eradicates the bacterial infection, as the bacteria cannot survive without a functional cell wall .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cefaclor. For instance, a study found that immediate hypersensitivity reactions to Cefaclor have been reported and are expected to increase with its greater use . Physicians are advised to be cautious when prescribing Cefaclor to females, individuals with hypertension, liver diseases, or asthma, and patients taking nonsteroidal anti-inflammatory drugs .

安全和危害

Cefaclor may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . In case of inadequate ventilation, wear respiratory protection .

未来方向

Cefaclor remains clinically effective in patients with respiratory tract infections, making it competitive with other cephalosporins and with macrolides and fluoroquinolones, including many newer agents used for respiratory tract infections . Multiple clinical trials have shown that extended-release cefaclor demonstrates tolerability and efficacy comparable to those of immediate-release cefaclor .

属性

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022748
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.10e-01 g/L
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor.
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefaclor

CAS RN

53994-73-3, 70356-03-5
Record name Cefaclor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53994-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaclor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cefaclor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefaclor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFACLOR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

327 °C
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefaclor
Reactant of Route 2
Reactant of Route 2
Cefaclor
Reactant of Route 3
Cefaclor
Reactant of Route 4
Cefaclor
Reactant of Route 5
Reactant of Route 5
Cefaclor
Reactant of Route 6
Cefaclor

Q & A

Q1: How does cefaclor exert its antibacterial effect?

A1: Cefaclor, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of bacterial cell walls. This binding inhibits the formation of cross-links within the peptidoglycan layer, leading to weakened cell walls and bacterial lysis [].

Q2: What is the molecular formula and weight of cefaclor?

A2: The molecular formula of cefaclor is C15H14ClN3O4S·H2O, and its molecular weight is 385.82 g/mol.

Q3: Are there any spectroscopic techniques used to characterize cefaclor?

A3: Several research papers describe using high-performance liquid chromatography (HPLC) to analyze cefaclor [, , , ]. Micellar electrokinetic capillary chromatography (MECC) has also been investigated as a separation and determination method for cefaclor and its Δ-3 isomer [].

Q4: How does cefaclor perform in different formulations?

A4: Cefaclor has been formulated into various forms, including capsules, suspensions, and granules [, , ]. Research indicates that the stability and dissolution rate of cefaclor are influenced by the formulation and manufacturing processes [, ].

Q5: What is known about the stability of cefaclor?

A5: Cefaclor exhibits chemical instability in vitro, particularly over extended periods []. This instability can lead to overestimations of minimum inhibitory concentrations (MICs) when using standard susceptibility testing methods [].

Q6: How is cefaclor absorbed and distributed in the body?

A6: Cefaclor is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 0.5-1.5 hours [, ]. Food can delay the absorption of cefaclor, but it does not significantly affect its overall bioavailability []. The drug distributes widely into various tissues and fluids, including skin blister fluid, but tissue concentrations are generally lower than those found in plasma [].

Q7: How is cefaclor metabolized and eliminated?

A7: Cefaclor is primarily excreted unchanged in the urine, with minimal metabolism occurring in the body []. The elimination half-life of cefaclor is approximately 0.6-1.3 hours, which is longer for cefprozil, another cephalosporin antibiotic [, ]. In patients with renal impairment, the elimination half-life of cefaclor is prolonged, requiring dosage adjustments, particularly in functionally anephric patients undergoing hemodialysis [].

Q8: What factors can influence the pharmacokinetics of cefaclor?

A8: Several factors can influence the pharmacokinetics of cefaclor, including age, renal function, and the co-administration of other drugs. Studies have shown that elderly subjects exhibit higher plasma concentrations of cefaclor due to lower plasma clearance compared to younger individuals []. The study also revealed a strong association between age and renal function, highlighting the importance of considering renal function when determining cefaclor dosage, especially in elderly patients [].

Q9: What is the relationship between cefaclor pharmacokinetics and its MIC for respiratory pathogens?

A9: Studies comparing cefaclor with cefuroxime axetil found that cefuroxime axetil achieved significantly greater time above the MIC for common respiratory pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis []. This difference can be attributed to the higher potency and slower clearance of cefuroxime compared to cefaclor [].

Q10: Has cefaclor been studied in animal models?

A11: Cefaclor has shown efficacy in protecting mice from lethal infections caused by cefaclor-susceptible bacteria in preclinical studies [].

Q11: What clinical trials have been conducted with cefaclor?

A12: Numerous clinical trials have been conducted with cefaclor, evaluating its efficacy and safety in various infections, including upper and lower respiratory tract infections, acute otitis media, urinary tract infections, and skin and soft tissue infections [, , , , , , , , , , , , ].

Q12: What are the mechanisms of resistance to cefaclor?

A13: Bacterial resistance to cefaclor can arise from various mechanisms, including the production of β-lactamases, which are enzymes that hydrolyze the β-lactam ring of cefaclor, rendering it inactive [, , ]. Some isolates resistant to cefaclor also exhibit resistance to co-amoxiclav, suggesting potential cross-resistance mechanisms involving factors beyond β-lactamase production [].

Q13: Can cefaclor induce allergic reactions?

A15: Yes, cefaclor can induce allergic reactions, ranging from mild skin rashes to severe, life-threatening anaphylaxis [, ]. Studies have shown that anaphylaxis is the most common manifestation of immediate hypersensitivity to cefaclor, often mediated by IgE antibodies [].

Q14: Does cefaclor interact with any drug transporters?

A16: Research indicates that cefaclor interacts with peptide transporters in the kidneys, specifically human peptide transporter 1 (hPepT1) and human peptide transporter 2 (hPepT2) []. These transporters are involved in the renal elimination of cefaclor, and interactions with other drugs that utilize these transporters could potentially alter its pharmacokinetics [].

Q15: How is cefaclor quantified in biological samples?

A18: Various analytical methods have been employed to quantify cefaclor in biological samples, including bioassays and high-performance liquid chromatography (HPLC) [, , , , ]. The choice of method depends on the specific research question and the matrix being analyzed.

Q16: What are the challenges in analyzing cefaclor?

A19: Analyzing cefaclor can be challenging due to its chemical instability, which can affect the accuracy and reliability of the results []. Researchers need to be aware of these challenges and implement appropriate measures to minimize degradation during sample collection, processing, and analysis.

Q17: What are some alternative antibiotics to cefaclor?

A20: Several alternative antibiotics belonging to various classes, including penicillins, other cephalosporins, macrolides, and quinolones, can be considered as alternatives to cefaclor depending on the specific clinical situation and the susceptibility pattern of the infecting organism [, , , , , , , , , , , ].

Q18: What factors should be considered when choosing an alternative to cefaclor?

A21: Choosing an appropriate alternative to cefaclor involves considering factors such as the patient's clinical presentation, allergy history, local resistance patterns, drug interactions, side effect profiles, and cost [, , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。